molecular formula C11H14O2 B8702892 (Cyclopropyl) (2-methoxyphenyl)methanol

(Cyclopropyl) (2-methoxyphenyl)methanol

Cat. No. B8702892
M. Wt: 178.23 g/mol
InChI Key: OOINFLCGCGHFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropyl) (2-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Cyclopropyl) (2-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropyl) (2-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

cyclopropyl-(2-methoxyphenyl)methanol

InChI

InChI=1S/C11H14O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11-12H,6-7H2,1H3

InChI Key

OOINFLCGCGHFCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2CC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (10.7 g) was suspended in tetrahydrofuran (80 ml), and to the suspension was added iodine (5 mg). Bromocyclopropane (32.0 ml) was added dropwise thereto over 1.5 hr and the mixture was heated under reflux for 1.5 hr. Thereto was added tetrahydrofuran to give a 1M cyclopropylmagnesium bromide-tetrahydrofuran solution. Subsequently, o-anisaldehyde (8.17 g) was dissolved in tetrahydrofuran (150 ml), the 1M cyclopropylmagnesium bromide-tetrahydrofuran solution (90 ml) was added dropwise thereto over 50 min under ice-cooling, and the mixture was stirred at room temperature for 12 hr. The reaction mixture was ice-cooled, a saturated aqueous ammonium chloride solution (9 ml) was added, and the reaction mixture was stirred at room temperature for 30 min. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1) to give the title compound (6.13 g).
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide tetrahydrofuran
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three

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